molecular formula C18H22N4O3 B5877793 N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide

N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide

Numéro de catalogue B5877793
Poids moléculaire: 342.4 g/mol
Clé InChI: CKOIJYOQSPDPOZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various autoimmune diseases and cancers. This compound has been shown to exhibit potent inhibitory activity against several kinases, including BTK, ITK, and JAK3, which play critical roles in immune cell signaling pathways.

Mécanisme D'action

N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide exerts its inhibitory effects through the suppression of several key kinases involved in immune cell signaling pathways. Specifically, this compound inhibits BTK, ITK, and JAK3, which are critical for B cell and T cell activation and survival. By inhibiting these kinases, this compound can effectively block the proliferation and survival of immune cells, leading to the suppression of autoimmune responses and cancer cell growth.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of B cell and T cell activation, proliferation, and survival. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, further inhibiting their growth and survival. This compound has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines that are critical for immune cell activation and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is its potent inhibitory activity against multiple kinases, making it effective in treating a wide range of autoimmune diseases and cancers. In addition, this compound has shown good pharmacokinetic properties and can be administered orally, making it a convenient treatment option for patients. However, one limitation of this compound is its potential for off-target effects, as it inhibits several kinases that are also involved in normal cellular processes. Therefore, careful monitoring of patients is needed to minimize potential side effects.

Orientations Futures

There are several future directions for the development of N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide and related compounds. One area of focus is the optimization of this compound's pharmacokinetic properties, such as improving its bioavailability and half-life. Another area of focus is the development of combination therapies, where this compound is used in combination with other drugs to enhance its efficacy and minimize potential side effects. Finally, further studies are needed to better understand the mechanisms of action of this compound and its potential for treating other autoimmune diseases and cancers.

Méthodes De Synthèse

The synthesis of N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde with 2-pyridinecarboxylic acid to form the corresponding acid hydrazide. This intermediate is then treated with piperazine and isocyanate to yield the final product, this compound. The overall yield of this synthesis is around 30%, and the purity of the final product can be improved through recrystallization or chromatography.

Applications De Recherche Scientifique

N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been extensively studied in preclinical models of autoimmune diseases and cancers, and has shown promising results in inhibiting the proliferation and survival of immune cells. In particular, this compound has been shown to be effective in treating various types of B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, this compound has also been shown to be effective in suppressing the activity of T cells, which play a critical role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-15-7-6-14(13-16(15)25-2)20-18(23)22-11-9-21(10-12-22)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOIJYOQSPDPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.